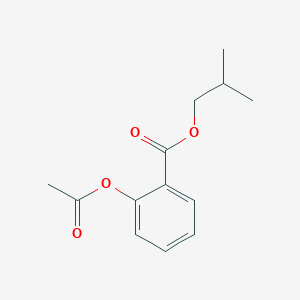

Isobutyl 2-acetoxybenzoate

Description

Isobutyl 2-acetoxybenzoate is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group is acetylated, and the carboxylic acid moiety is esterified with isobutyl alcohol. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and industrial applications. The compound combines the anti-inflammatory and analgesic attributes of salicylates with enhanced lipophilicity due to the isobutyl ester group, which improves membrane permeability and bioavailability .

Properties

IUPAC Name |

2-methylpropyl 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)8-16-13(15)11-6-4-5-7-12(11)17-10(3)14/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDBWYGIHAKIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 2-acetoxybenzoate typically involves the esterification of salicylic acid with isobutyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Salicylic Acid+Isobutyl AlcoholAcid CatalystIsobutyl 2-acetoxybenzoate+Water

Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion exchange resins, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Isobutyl 2-acetoxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield salicylic acid and isobutyl alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

Hydrolysis: Salicylic acid and isobutyl alcohol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-acetoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential use in drug formulations due to its ester structure, which can enhance the bioavailability of active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of isobutyl 2-acetoxybenzoate involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic effects. Salicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form of the compound allows for better absorption and prolonged action compared to salicylic acid alone.

Comparison with Similar Compounds

Structural Analogues in the Benzoate Family

Isobutyl 2-acetoxybenzoate belongs to the broader class of benzoate esters, which vary in alkyl chain length, branching, and substitution patterns. Key analogues include:

| Compound | CAS # | Substituents | Molecular Formula | Melting Point (°C) |

|---|---|---|---|---|

| Methyl benzoate | 93-58-3 | Methyl ester, unsubstituted | C₈H₈O₂ | -12 |

| Isopropyl benzoate | 939-48-0 | Branched isopropyl ester | C₁₀H₁₂O₂ | 15–17 |

| This compound | Not listed | Isobutyl ester, 2-acetoxy | C₁₃H₁₆O₄ | Data unavailable |

| cis-3-Hexenyl benzoate | 25152-85-6 | Unsaturated straight chain | C₁₃H₁₄O₂ | Liquid at RT |

Key Observations :

- Branching Effects: Isobutyl and isopropyl esters exhibit higher lipophilicity compared to straight-chain analogues like methyl benzoate, enhancing their solubility in non-polar matrices .

Physicochemical Properties

Data from synthesized esters highlight trends in physical properties:

| Compound (Example) | Yield (%) | Melting Point (°C) | Solubility (mg/L) |

|---|---|---|---|

| 3-(2-Acetoxyphenyl) derivative [] | 74 | 138 | Ethanol-soluble |

| Methyl isobutyl ketone [] | N/A | -84 | 1.0E+06 (water) |

Analysis :

- Isobutyl-containing compounds (e.g., methyl isobutyl ketone) demonstrate high volatility and water solubility, suggesting that the isobutyl group in this compound may influence its environmental persistence and bioavailability .

- The elevated melting point (138°C) of a structurally related 2-acetoxyphenyl compound () implies that this compound may exhibit similar crystalline stability due to aromatic stacking and hydrogen bonding .

Industrial and Environmental Considerations

- Synthetic Pathways : this compound can be synthesized via acetylation and esterification, akin to methods used for 3-(2-acetoxyphenyl) derivatives (), with yields ~74% under optimized conditions .

- Environmental Persistence : Branched esters like isobutyl derivatives may exhibit slower degradation compared to straight-chain analogues, necessitating rigorous ecotoxicological assessments .

Biological Activity

Isobutyl 2-acetoxybenzoate, an ester derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which enhances its solubility and bioavailability compared to other salicylic acid derivatives. The compound can be hydrolyzed to release salicylic acid, a well-known anti-inflammatory agent. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins—key mediators in inflammatory processes.

The biological activity of this compound primarily stems from its conversion into salicylic acid. The following table summarizes the key aspects of its mechanism:

| Mechanism | Description |

|---|---|

| Hydrolysis | Converts to salicylic acid and isobutyl alcohol. |

| COX Inhibition | Salicylic acid inhibits COX-1 and COX-2 enzymes, reducing prostaglandin levels. |

| Anti-inflammatory | Decreases inflammation and pain in various models. |

| Analgesic Effects | Provides pain relief through central and peripheral mechanisms. |

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. A study highlighted its effectiveness in reducing inflammation in animal models, where it was shown to lower edema formation significantly compared to control groups.

In a comparative analysis with other salicylic acid derivatives such as methyl and ethyl 2-acetoxybenzoate, this compound displayed superior hydrophobicity, which may enhance its interaction with biological membranes and improve efficacy .

Case Studies

- Colorectal Cancer Cell Proliferation : A study explored the effects of aspirin analogues, including this compound, on colorectal cancer cells. The compound inhibited cell proliferation and induced apoptosis at lower doses than aspirin, suggesting potential for cancer therapy .

- Inflammatory Models : In vivo experiments using formalin-induced pain models showed that this compound provided significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

This compound can be compared with other ester derivatives of salicylic acid based on their biological activities:

| Compound | Hydrophobicity | Analgesic Activity | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | High | Significant | Strong |

| Methyl 2-acetoxybenzoate | Moderate | Moderate | Moderate |

| Ethyl 2-acetoxybenzoate | Moderate | Low | Low |

The unique isobutyl group in this compound contributes to its enhanced biological activity by increasing lipophilicity and facilitating better membrane penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isobutyl 2-acetoxybenzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via esterification of 2-acetoxybenzoic acid with isobutanol, typically using acid catalysts like concentrated sulfuric acid or phosphoric acid. Key parameters include molar ratios (e.g., 1:1.2 for acid:alcohol), temperature control (80–100°C), and reaction time (4–6 hours). Post-synthesis purification via fractional distillation or recrystallization improves purity. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

- Data Consideration : Yield optimization may require iterative testing of catalyst concentrations (e.g., 1–5% v/v H₂SO₄) and solvent systems (e.g., toluene for azeotropic water removal).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ester linkage formation (e.g., δ 1.0–1.2 ppm for isobutyl -CH₃ groups).

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-O) validate functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222 for [M+H]⁺) confirm molecular weight.

- Chromatography : HPLC with UV detection quantifies purity (>98% for research-grade samples) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the hydrolysis kinetics of this compound under varying pH conditions?

- Methodological Answer : Hydrolysis pathways (acidic vs. alkaline) can be studied using kinetic assays:

- Acidic Conditions : Monitor ester cleavage via H⁺-catalyzed mechanisms using HCl (0.1–1 M) and track residual ester via titration or NMR.

- Alkaline Conditions : NaOH (0.1–0.5 M) promotes saponification; quantify liberated 2-acetoxybenzoic acid via conductivity measurements.

- Contradiction Analysis : Discrepancies in rate constants may arise from solvent polarity (e.g., water vs. ethanol/water mixtures) or buffer ionic strength. Replicate experiments under controlled conditions to isolate variables .

Q. What experimental strategies reduce the Minimum Miscible Pressure (MMP) of CO₂ and crude oil systems using this compound as a miscibility enhancer?

- Methodological Answer :

- Slim-Tube Displacement : Inject this compound slugs (0.001–0.005 PV) into a CO₂-crude oil system at reservoir temperatures (e.g., 50–80°C). Measure MMP via pressure-drop curves and recovery efficiency.

- Optimal Parameters : In a study on citric acid isobutyl ester, a 0.003 PV slug reduced MMP by 6.1 MPa. Similar protocols can be adapted, adjusting slug size and injection pressure .

- Data Table :

| Slug Size (PV) | MMP Reduction (MPa) | Recovery Efficiency (%) |

|---|---|---|

| 0.001 | 2.1 | 68.5 |

| 0.003 | 6.1 | 82.3 |

| 0.005 | 6.0 | 81.7 |

Q. How can computational modeling predict this compound’s interactions with biological membranes for drug delivery applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model ester-lipid bilayer interactions. Parameters include partition coefficients and diffusion rates.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values (e.g., 3.2 for this compound) with membrane permeability. Validate with in vitro assays (e.g., Caco-2 cell monolayers) .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation (boiling point ~250°C).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate.

- Toxicity Data : While specific studies are limited, structural analogs like n-butyl chloroformate show respiratory irritation (RD₅₀ = 97 ppm in mice). Apply ALARA principles .

Experimental Design and Validation

Q. How can researchers validate the reproducibility of this compound’s synthetic and application data across labs?

- Methodological Answer :

- Interlaboratory Studies : Share standardized protocols (e.g., ISO/IEC 17025) for synthesis and MMP testing.

- Blind Testing : Distribute identical raw materials to participating labs; compare yields, purity, and MMP results using ANOVA.

- Reference Standards : Use certified reference materials (CRMs) for analytical calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.